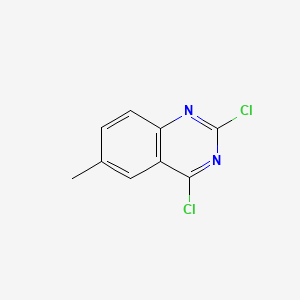

2,4-Dichloro-6-methylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The versatility of the quinazoline scaffold has established it as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities.

Quinazoline derivatives have demonstrated a remarkable breadth of biological activities. mdpi.com These compounds are integral to the discovery of new pharmaceuticals due to their proven efficacy in various therapeutic areas. researchgate.net Research has shown that quinazoline-based molecules possess anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties, among others. mdpi.comjclmm.comnih.gov For instance, certain phenyl quinazoline derivatives have exhibited anti-inflammatory activity surpassing that of the established drug indomethacin (B1671933). jclmm.com Furthermore, the fusion of a pyrazoline ring to the quinazoline nucleus has resulted in potent analgesic compounds. jclmm.com The development of novel dihydro benzo(h)quinazolines has also shown promise in creating effective anti-retroviral agents. jclmm.com

Table 1: Reported Biological Activities of Quinazoline Derivatives

| Biological Activity | Reference |

| Anticancer | mdpi.com, researchgate.net |

| Anti-inflammatory | mdpi.com, researchgate.net |

| Antibacterial | mdpi.com, jclmm.com |

| Antiviral | mdpi.com, jclmm.com |

| Antifungal | mdpi.com, nih.gov |

| Anticonvulsant | jclmm.com |

| Antimalarial | researchgate.net |

| Antitubercular | researchgate.net |

| Antihypertensive | researchgate.net |

| Antioxidant | mdpi.com |

Halogenated heterocycles are fundamental building blocks in organic synthesis. sigmaaldrich.com The introduction of halogen atoms, such as chlorine, into a heterocyclic ring significantly influences the molecule's reactivity and physicochemical properties. nih.gov These compounds serve as versatile intermediates, enabling a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. sigmaaldrich.comacs.org The presence of a halogen can direct the course of a reaction, allowing for the selective introduction of various functional groups. mdpi.com This strategic functionalization is a cornerstone of modern synthetic chemistry, facilitating the construction of complex molecules with desired properties. acs.org

Research Rationale for 2,4-Dichloro-6-methylquinazoline

The specific structure of 2,4-dichloro-6-methylquinazoline presents a unique combination of reactive sites and modulating groups that make it a compound of particular interest for synthetic chemists.

The presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring is of paramount strategic importance. These chlorine atoms act as excellent leaving groups, making the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the sequential and regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols. mdpi.com The differential reactivity of the C2 and C4 positions often permits selective substitution at one position over the other by carefully controlling reaction conditions. mdpi.com This feature is highly valuable in the synthesis of diverse libraries of quinazoline derivatives for drug discovery and other applications. google.com For example, the regioselective substitution of the chlorine at the 4-position is a widely used method for synthesizing 2-chloro-4-aminoquinazolines, which are precursors to numerous bioactive compounds. mdpi.com

The methyl group at the 6-position of the quinazoline ring, while seemingly a simple substituent, exerts a notable influence on the molecule's properties. Electronically, the methyl group is an electron-donating group, which can subtly modulate the reactivity of the quinazoline ring system. This can affect the rates and outcomes of substitution reactions at the C2 and C4 positions. Furthermore, the position of substituents on the benzene (B151609) ring can significantly impact the biological activity of quinazoline derivatives. nih.gov The presence of a methyl group at C6 can influence how the molecule interacts with biological targets, potentially enhancing its potency or altering its selectivity. researchgate.net For instance, the attachment of smaller alkoxy groups, like methoxy (B1213986) groups which are electronically similar to methyl groups, to the quinazoline nucleus has been shown to lead to the development of new leads for antihypertensive activity. jclmm.com

Scope and Objectives of Academic Inquiry

The academic inquiry into 2,4-dichloro-6-methylquinazoline is driven by the goal of leveraging its unique chemical characteristics for the advancement of science. The primary objectives include:

The development of efficient and selective synthetic methodologies utilizing 2,4-dichloro-6-methylquinazoline as a key intermediate.

The synthesis of novel quinazoline derivatives with diverse functionalities through the strategic manipulation of the chloro and methyl groups.

The exploration of the biological activities of these newly synthesized compounds to identify potential new therapeutic agents.

The investigation of the structure-activity relationships of these derivatives to understand how specific structural modifications influence their biological effects.

Through these focused research efforts, the scientific community aims to unlock the full potential of 2,4-dichloro-6-methylquinazoline as a versatile platform for innovation in chemistry and medicine.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDVVLXYAOVNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558092 | |

| Record name | 2,4-Dichloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39576-82-4 | |

| Record name | 2,4-Dichloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,4 Dichloro 6 Methylquinazoline and Its Precursors

Established Synthetic Pathways for 2,4-Dichloro-6-methylquinazoline

The most common and well-documented pathway for the synthesis of 2,4-dichloro-6-methylquinazoline begins with 2-amino-5-methylbenzoic acid. This process involves the formation of a key intermediate, 6-methylquinazoline-2,4(1H,3H)-dione, followed by a chlorination step.

The initial step in this synthetic sequence is the conversion of 2-amino-5-methylbenzoic acid into the corresponding quinazolinedione intermediate.

The synthesis of 6-methylquinazoline-2,4(1H,3H)-dione from 2-amino-5-methylbenzoic acid is a cyclization reaction. A general method for the synthesis of quinazoline-2,4-diones involves the condensation of an anthranilic acid derivative with potassium cyanate (B1221674). semanticscholar.org This reaction proceeds via an intermediate isocyanate which then cyclizes to form the dione (B5365651). While specific literature for the 6-methyl derivative is not abundant in the provided search results, the general principle for the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids is well-established. semanticscholar.orgnih.gov

The subsequent and crucial step is the chlorination of 6-methylquinazoline-2,4(1H,3H)-dione to yield the target compound, 2,4-dichloro-6-methylquinazoline. This transformation is typically achieved using a strong chlorinating agent. A common reagent for this purpose is phosphorus oxychloride (POCl₃), often used in reflux conditions. semanticscholar.org The reaction converts the hydroxyl groups of the tautomeric form of the dione into chloro groups. In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), is added to facilitate the reaction. researchgate.net

Below is a table summarizing the reaction conditions for the chlorination of quinazolinediones based on analogous syntheses.

| Reagent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| POCl₃ | - | Reflux | 13 h | ~90% | semanticscholar.org |

| SOCl₂ | DMF | 100 °C | Not Specified | 91.3% | researchgate.net |

Interactive Data Table: Chlorination Reaction Conditions (This is a simplified representation. Actual yields for 2,4-dichloro-6-methylquinazoline may vary.)

Synthesis from 2-Amino-5-methylbenzoic Acid

Advanced Synthetic Approaches for Quinazoline (B50416) Scaffolds Applicable to 2,4-Dichloro-6-methylquinazoline

Modern synthetic organic chemistry offers a range of powerful tools for the construction and functionalization of heterocyclic scaffolds like quinazoline. Metal-catalyzed cross-coupling reactions, in particular, have emerged as a versatile strategy for creating carbon-carbon and carbon-heteroatom bonds on halogenated quinazolines. nih.govmdpi.comnih.govscilit.comresearchgate.net

Halogenated quinazolines, such as 2,4-dichloro-6-methylquinazoline, are excellent substrates for various metal-catalyzed cross-coupling reactions. nih.govmdpi.comnih.govscilit.comresearchgate.net These reactions allow for the selective introduction of a wide array of substituents at the chlorinated positions. The reactivity of the C-Cl bond in these reactions is generally lower than that of C-Br or C-I bonds, which can allow for selective coupling if other halogens are present. mdpi.com

Several types of cross-coupling reactions are applicable, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction forms a carbon-carbon bond between a halide and an alkene, catalyzed by a palladium species.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide using a palladium catalyst and a copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of various amino groups.

Kumada Coupling: This reaction utilizes a Grignard reagent to couple with a halide, typically catalyzed by palladium or nickel. nih.govresearchgate.net

Negishi Coupling: This reaction employs an organozinc reagent to couple with a halide in the presence of a palladium or nickel catalyst. nih.govresearchgate.net

The C-4 position of the quinazoline ring is often more reactive than the C-2 position in these coupling reactions due to the electronic effects of the nitrogen atoms. nih.govresearchgate.net This differential reactivity can be exploited to achieve selective functionalization. For instance, a CuI-catalyzed Kumada cross-coupling of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride selectively occurred at the C-4 position. nih.govresearchgate.net

These advanced synthetic methods provide a powerful platform for the diversification of the 2,4-dichloro-6-methylquinazoline core, enabling the synthesis of a wide range of derivatives with potential applications in various fields.

Oxidative Cyclization and C-H Activation Strategies

In addition to traditional cross-coupling methods, oxidative cyclization and C-H activation have emerged as powerful strategies for the synthesis of quinazoline and quinazolinone cores. thieme-connect.comresearchgate.netnih.gov These methods offer atom-economical and environmentally friendly alternatives to classical approaches.

Oxidative cyclization often involves the reaction of simpler precursors, such as 2-aminobenzamides and aldehydes or alcohols, which then undergo an in-situ cyclization and oxidation to form the quinazolinone ring system. researchgate.netnih.gov Various oxidizing agents and catalytic systems, including aerobic oxidation, have been employed for this purpose. researchgate.netnih.gov For example, a laccase/DDQ cooperative catalytic system can be used for the aerobic oxidative cyclization to produce quinazolinones in high yields. researchgate.net Electrosynthesis provides another green and efficient method for oxidative tandem cyclization. nih.gov

C-H activation strategies involve the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials like organic halides. nih.gov This approach has been utilized for the synthesis of quinazolines through cobalt-catalyzed C-H amidation-cyclization of oximes or rhodium-catalyzed C-H functionalization of benzimidates. nih.gov These methods represent a modern and efficient approach to constructing the quinazoline scaffold.

Nucleophilic Substitution Reactions on Dichloroquinazolines

The 2,4-dichloroquinazoline scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a property that is extensively exploited in the synthesis of a wide array of functionalized quinazoline derivatives. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring exhibit different reactivities, allowing for regioselective substitutions.

Theoretical and experimental studies have provided significant insights into the regioselectivity of these reactions. nih.gov Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline core has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.gov This makes the C4 position more electrophilic and, consequently, more susceptible to nucleophilic attack compared to the C2 position. nih.gov This theoretical underpinning is consistent with experimental observations where nucleophilic attack preferentially occurs at the C4 position, leading to the formation of 4-substituted-2-chloroquinazolines as the major product. nih.gov

A common application of this regioselectivity is the synthesis of 2-chloro-4-aminoquinazolines. This is typically achieved by reacting 2,4-dichloroquinazolines with various primary or secondary amines. nih.gov The reaction conditions, including the choice of solvent, temperature, and reaction time, can be modulated to optimize the yield of the desired 4-amino substituted product. nih.gov For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline (B41778) derivatives in isopropanol (B130326) has been shown to yield the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives in satisfactory yields.

While the regioselectivity at the C4 position is a well-documented phenomenon, it is crucial to experimentally verify the substitution pattern, especially when multiple regioisomers are possible. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the structural confirmation of the synthesized products. nih.gov

The general mechanism for the SNAr reaction of 4-chloroquinazolines with amines involves the formation of an intermediate adduct, which is stabilized by the reaction media and the nature of the nucleophile. researchgate.net The presence of heteroatoms in the quinazoline ring can lead to intramolecular hydrogen bonding, which may activate the substrate towards nucleophilic attack. researchgate.net

The following table summarizes representative examples of nucleophilic substitution reactions on dichloroquinazolines:

| Reactant | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline | Isopropanol, reflux | |

| 2,4-dichloroquinazoline | Amine nucleophiles | 2-chloro-4-aminoquinazolines | Various solvents and temperatures | nih.gov |

It is important to note that while the C4 position is generally more reactive, subsequent substitution at the C2 position can be achieved under more forcing conditions or with more reactive nucleophiles, allowing for the synthesis of 2,4-disubstituted quinazolines.

Scaffold Hopping and Structural Modification Techniques

Scaffold hopping is a contemporary strategy in drug discovery that involves the replacement of a core molecular framework (scaffold) with a structurally different one while aiming to retain or improve biological activity. dtic.mil This technique is particularly valuable for generating novel chemotypes with potentially improved pharmacological properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced off-target effects. dtic.milnih.gov

In the context of quinazoline chemistry, scaffold hopping has been employed to explore new chemical space and identify novel inhibitors of various biological targets. This approach can involve several strategies, including:

Heterocycle Replacements: Replacing the quinazoline ring system with other heterocyclic scaffolds that can mimic its key pharmacophoric features.

Ring Opening or Closure: Modifying the core structure by either cleaving a ring or forming a new one to alter the three-dimensional shape and flexibility of the molecule.

One notable example of scaffold hopping involved the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as novel tubulin inhibitors. nih.gov Starting from a lead compound, researchers explored C-ring expansion and isometric replacement of the A/B ring of the quinazoline moiety. nih.gov This led to the discovery of new compounds with different scaffolds that exhibited potent antiproliferative activity. nih.gov

Another application of scaffold hopping led to the design of new 4-aminoquinazolines active against Mycobacterium tuberculosis. acs.org By taking inspiration from the pharmacophoric features of known antimycobacterial agents, a series of 4-aminoquinazolines were synthesized. acs.org Interestingly, this scaffold hop resulted in compounds with a different mechanism of action than the original lead series, highlighting the potential of this strategy to uncover novel biological activities. acs.org

The synthesis of these new scaffolds often relies on versatile synthetic methodologies. For instance, a one-pot silylation-amination reaction under solvent-free conditions has been successfully used to generate a library of 4-aminoquinazolines with high yields. acs.org This method avoids the need for a separate chlorination step and is compatible with a wide range of functional groups. acs.org

The following table provides examples of scaffold hopping strategies applied to quinazoline-based compounds:

| Original Scaffold | New Scaffold | Therapeutic Target | Reference |

| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | N-aryl-3,4-dihydroquinoxalin-2(1H)-one | Tubulin | nih.gov |

| Known antimycobacterial agents | N-(3-phenylpropyl)quinazolin-4-amine | Mycobacterium tuberculosis | acs.org |

| Thienopyrimidinones | Quinazolinones | HIV-1 reverse transcriptase-associated ribonuclease H | nih.gov |

These examples underscore the power of scaffold hopping as a tool for lead optimization and the discovery of new drug candidates with diverse biological activities. By moving away from the traditional quinazoline core, medicinal chemists can access novel intellectual property and develop compounds with improved therapeutic potential.

Iii. Spectroscopic Elucidation and Structural Analysis in Academic Research

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, known as pseudomolecular ions ([M+H]⁺). For 2,4-dichloro-6-methylquinazoline (molecular formula C₉H₆Cl₂N₂), the expected monoisotopic mass is approximately 211.99 Da. In positive-ion mode ESI-MS, the compound would be detected as the [M+H]⁺ ion.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms, like 2,4-dichloro-6-methylquinazoline, will exhibit a characteristic cluster of peaks:

[M+H]⁺: Contains two ³⁵Cl atoms.

[M+H+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+H+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a clear signature for the presence of two chlorine atoms in the molecule.

Table 3: Predicted ESI-MS Data for 2,4-dichloro-6-methylquinazoline

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 212.998 | Pseudomolecular ion with ²x³⁵Cl |

| [M+Na]⁺ | 234.980 | Sodium adduct with ²x³⁵Cl |

Data sourced from predicted values. uni.lu

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. While multiple chemical formulas can result in the same nominal mass (integer mass), only one formula will match the exact mass measured by HR-MS.

For 2,4-dichloro-6-methylquinazoline, the calculated exact mass of the neutral molecule is 211.9908 Da. An HR-MS measurement confirming a mass very close to this value would validate the elemental composition of C₉H₆Cl₂N₂, distinguishing it from any other potential isomers or compounds with the same nominal mass. This technique is crucial for the definitive characterization of newly synthesized compounds. selectscience.netcopernicus.org

Table 4: HR-MS Data for 2,4-dichloro-6-methylquinazoline

| Parameter | Value | Formula |

|---|---|---|

| Calculated Monoisotopic Mass | 211.9908 Da | C₉H₆Cl₂N₂ |

| Measured Exact Mass (Hypothetical) | 211.9910 Da | - |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In this method, the compound is first vaporized and separated from a mixture based on its transit time through a capillary column (Gas Chromatography). Subsequently, the separated compound is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (Mass Spectrometry). This provides a distinct fragmentation pattern, or "fingerprint," and the precise molecular weight of the parent molecule.

For 2,4-Dichloro-6-methylquinazoline, while experimental fragmentation data is not widely published, predictive data for its mass spectrometric behavior is available. Computational tools predict the collision cross section (CCS), a measure of an ion's shape and size in the gas phase, for various adducts of the molecule. This data is crucial for identifying the compound in complex mixtures using high-resolution mass spectrometry techniques. uni.lu The molecular formula, C₉H₆Cl₂N₂, corresponds to a monoisotopic mass of 211.9908 Da. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 2,4-Dichloro-6-methylquinazoline Adducts Predicted CCS values (Ų) per adduct calculated using CCSbase. Data sourced from PubChemLite. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.99808 | 138.3 |

| [M+Na]⁺ | 234.98002 | 151.0 |

| [M-H]⁻ | 210.98352 | 139.8 |

| [M+NH₄]⁺ | 230.02462 | 157.3 |

| [M+K]⁺ | 250.95396 | 145.0 |

| [M+H-H₂O]⁺ | 194.98806 | 132.3 |

| [M]⁺ | 211.99025 | 142.0 |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the energy required to induce vibrations in a molecule's chemical bonds. These vibrations, such as stretching and bending, occur at characteristic frequencies that are dependent on the bond type and the atoms involved, providing invaluable information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule. In academic studies of related quinazoline (B50416) derivatives, the quinazoline ring system itself gives rise to a series of strong absorption bands from aromatic ring vibrations. nih.gov Although a specific, published spectrum for 2,4-Dichloro-6-methylquinazoline is not available, the expected characteristic absorption regions can be inferred from analyses of its structural analogues. nih.govresearchgate.net Key vibrations would include those from the quinazoline core, the C-Cl bonds, and the methyl group.

Table 2: Expected Characteristic FT-IR Absorption Bands for 2,4-Dichloro-6-methylquinazoline Based on general data for quinazoline derivatives. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Methyl C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch | 1635 - 1610 | Strong |

| Aromatic C=C Stretch | 1580 - 1475 | Strong to Medium |

| Methyl C-H Bending | 1375 - 1450 | Variable |

| C-Cl Stretch | 600 - 800 | Strong |

As a complementary technique, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of monochromatic light from a laser source. It is particularly effective for observing non-polar, symmetric bonds that may be weak or absent in an FT-IR spectrum. While no dedicated FT-Raman study for 2,4-Dichloro-6-methylquinazoline was found, its analysis would provide confirmatory data for the quinazoline skeleton and would be especially useful for characterizing the C-Cl bond vibrations. researchgate.netresearchgate.net The technique's low interference from water makes it a powerful tool for analyzing samples in various states. researchgate.net

To achieve a complete and unambiguous assignment of vibrational spectra, academic research often pairs experimental data with computational analysis. nih.govmdpi.com Using methods such as Density Functional Theory (DFT), the theoretical vibrational frequencies of a molecule can be calculated. researchgate.net These theoretical values are then compared with the experimental FT-IR and FT-Raman spectra.

A Potential Energy Distribution (PED) analysis is then performed, which mathematically links each calculated vibrational frequency to the specific internal coordinates (bond stretching, angle bending, torsional rotations) that contribute to it. nih.gov This process allows researchers to state with high confidence, for example, that a band at a specific wavenumber is composed of 80% C=N stretching and 20% C-C stretching. This level of detail is critical for a fundamental understanding of the molecule's internal dynamics.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for 2,4-Dichloro-6-methylquinazoline has not been reported in the surveyed literature. However, to illustrate the detailed information provided by such an analysis, data for the closely related analogue, 2,4-Dichloro-7-fluoroquinazoline, is presented. nih.gov The analysis provides definitive proof of the molecule's planar structure and reveals how the molecules pack together in the crystal lattice, including details on intermolecular interactions like π–π stacking. nih.gov

Table 3: Example Crystallographic Data for the Analogue 2,4-Dichloro-7-fluoroquinazoline This data is for a related compound and serves only to illustrate the output of an X-ray crystallography experiment. Data sourced from Jia et al. (2012). nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₃Cl₂FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z (Molecules per unit cell) | 4 |

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular systems, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method that calculates the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost. It is frequently paired with basis sets like 6-31G* to describe the distribution of electrons in the molecule. While specific studies on 2,4-dichloro-6-methylquinazoline are not extensively documented, research on structurally similar quinazoline (B50416) derivatives provides a strong basis for understanding its computational characteristics. For instance, studies on other substituted quinazolines have successfully employed the B3LYP method with various basis sets to elucidate their properties. bohrium.comresearchgate.netphyschemres.org

Data on the precise optimized geometrical parameters for 2,4-dichloro-6-methylquinazoline from a dedicated study is not available in the provided search results. A representative table would typically include bond lengths (in Ångstroms) and bond angles (in degrees) for the key structural features of the molecule as calculated by the B3LYP/6-31G* method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In studies of related quinazoline derivatives, the HOMO and LUMO energies have been calculated to understand their electronic behavior. physchemres.org For 2,4-dichloro-6-methylquinazoline, the HOMO is expected to be localized primarily on the quinazoline ring, particularly the benzene (B151609) portion and the nitrogen atoms, while the LUMO is likely to be distributed over the pyrimidine (B1678525) ring and the chlorine atoms due to their electron-withdrawing nature. The energy gap would provide insights into the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Substituted Quinazoline Derivative This table is illustrative and based on general findings for similar compounds, not specific data for 2,4-dichloro-6-methylquinazoline.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for similar aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For 2,4-dichloro-6-methylquinazoline, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring, indicating their potential to act as proton acceptors or coordinate with metal ions. The regions around the chlorine atoms would also exhibit negative potential due to the lone pairs of electrons. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. Such maps have been instrumental in understanding the reactivity of other quinazoline derivatives. bohrium.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule.

Table 2: Illustrative Second-Order Perturbation Energies E(2) for Donor-Acceptor Interactions in a Quinazoline-like Structure This table is illustrative and based on general findings for similar compounds, not specific data for 2,4-dichloro-6-methylquinazoline.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π*(C7-C8) | 20.5 |

| LP(1) N1 | π*(C2-N3) | 25.1 |

Note: The notation LP(1) N1 refers to the first lone pair on nitrogen atom 1. The specific values are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.

The first hyperpolarizability (β₀) is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large β₀ values are of interest for applications in optoelectronics, such as frequency doubling of light. The magnitude of β₀ is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

For 2,4-dichloro-6-methylquinazoline, the presence of the electron-withdrawing chlorine atoms and the π-system of the quinazoline ring suggests that it may possess NLO properties. First hyperpolarizability calculations using DFT would quantify this property. The calculation involves determining the components of the hyperpolarizability tensor and then calculating the total hyperpolarizability. While specific data for 2,4-dichloro-6-methylquinazoline is not available, such calculations are routinely performed for new materials to assess their NLO potential.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-dichloro-6-methylquinazoline |

| Methaqualone |

| Etaqualone |

| Mecloqualone |

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G*)

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools used to understand the interactions between small molecules, like quinazoline derivatives, and their biological targets at an atomic level. These in silico methods are crucial in modern drug discovery for predicting binding affinities, understanding interaction mechanisms, and guiding the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.

Molecular docking studies are instrumental in elucidating how quinazoline derivatives fit into the binding sites of protein targets and in estimating their binding affinity. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

For instance, in a study involving 4-anilinoquinazoline (B1210976) derivatives, the binding modes of the most potent compounds were investigated against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One notable derivative, compound 8a , exhibited binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir This suggests a particularly effective binding with the VEGFR-2 target. ijcce.ac.ir The study also calculated the theoretical inhibition constants (Ki), which were 20.67 µM for EGFR and 0.9 µM for VEGFR-2, further supporting the strong interaction with VEGFR-2. ijcce.ac.ir

Similarly, docking studies on a series of 2,4-disubstituted 6-fluoroquinolines against Plasmodium falciparum translation elongation factor 2 (PfeEF2) revealed binding affinities ranging from -8.200 to -10.700 kcal/mol, indicating the formation of stable complexes. nih.gov

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| 4-Anilinoquinazoline (Compound 8a) | EGFR | -6.39 | 20.67 µM |

| 4-Anilinoquinazoline (Compound 8a) | VEGFR-2 | -8.24 | 0.9 µM |

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 | Not Reported |

The stability of a ligand-target complex is governed by various noncovalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Hydrogen bonds are directional interactions between a hydrogen atom donor and an acceptor, while hydrophobic interactions involve the association of nonpolar groups to minimize their contact with water. researchgate.netgatech.edu

Computational tools like LigPlot⁺ are often used to visualize these interactions. researchgate.net In these diagrams, hydrogen bonds are typically represented by dotted lines between the interacting atoms, and hydrophobic interactions are shown by graphical elements like arcs or "stellations" surrounding the involved residues and parts of the ligand. researchgate.net For example, in the study of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidine compounds as dual inhibitors of c-Src and c-Abl kinases, hydrophobic interactions were found to play a major role in stabilizing the ligands at the binding interface. nih.gov Optimizing these hydrophobic interactions, sometimes at the expense of hydrogen bonds, can significantly alter the biological activity of drug candidates. nih.gov

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to observe how the interactions evolve in a simulated physiological environment. researchgate.net

A key aspect of MD simulations is to analyze the stability of the protein-ligand complex. This is often done by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable system is indicated by the RMSD values reaching a plateau, which suggests that the complex has reached an equilibrated and stable conformation. researchgate.net Simulation times of 100 nanoseconds are often sufficient to achieve this stabilization. researchgate.netnih.gov These simulations can confirm that the key interactions, such as specific hydrogen bonds predicted by docking, are maintained consistently throughout the simulation period.

To obtain a more accurate estimation of binding affinity than docking scores alone, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently employed. nih.gov This post-processing technique calculates the binding free energy (ΔG_bind) from the snapshots of an MD simulation trajectory. researchgate.netnih.gov Lower ΔG_bind values suggest higher binding affinity. researchgate.net

The binding free energy is calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the difference in the molecular mechanics energy (including van der Waals and electrostatic interactions) between the complex and the individual ligand and receptor. nih.gov

ΔG_solv is the change in the solvation free energy, which includes polar and non-polar contributions. nih.govnih.gov

TΔS represents the change in conformational entropy upon binding, though this term is computationally expensive and sometimes omitted, providing an estimate of the binding enthalpy rather than the true free energy. nih.gov

MM/GBSA calculations can provide a more refined ranking of compounds and help eliminate false positives from initial docking screens. nih.gov For example, a study on NLRP3 inhibitors used MM/GBSA to more accurately assess the stability of ligand-protein complexes over time compared to initial docking results. researchgate.net

| Energy Component | Description |

|---|---|

| ΔE_MM (Gas-phase Energy) | Includes ΔE_vdw (van der Waals) and ΔE_ele (electrostatic) energies. Electrostatic interactions often play a major role. researchgate.net |

| ΔG_solv (Solvation Free Energy) | Composed of polar (ΔG_pol) and non-polar (ΔG_nonpol) contributions. The polar part is often calculated using the Generalized Born (GB) model, and the non-polar part is related to the solvent-accessible surface area (SASA). nih.gov |

| ΔG_bind (Binding Free Energy) | The final calculated binding free energy, indicating the predicted affinity of the ligand for the target. |

Molecular Dynamics (MD) Simulations

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of compounds with their biological activities. biointerfaceresearch.comresearchgate.netnih.gov For the quinazoline scaffold, 2D and 3D-QSAR studies have been instrumental in designing novel derivatives with enhanced potency against various biological targets, most notably the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netijper.org

2D and 3D-QSAR Model Development (e.g., CoMFA, CoMSIA)

Numerous 3D-QSAR studies have been successfully performed on series of quinazoline analogs to elucidate the structural requirements for their inhibitory activity. The most common methods employed are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA models calculate the steric and electrostatic fields of a set of aligned molecules, while CoMSIA models provide a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ijper.orgnih.gov In typical studies involving quinazoline-based EGFR inhibitors, a dataset of compounds with known inhibitory activities (IC₅₀ values) is divided into a training set to build the model and a test set to validate it. nih.govfrontiersin.org A crucial step in this process is the molecular alignment, where the common quinazoline core is often used as the template for superposition. ijper.orgfrontiersin.org

For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors developed robust 3D-QSAR models to guide the design of more potent therapeutic agents. nih.gov Another investigation focused on quinazoline derivatives as p21-activated kinases 4 (PAK4) inhibitors, also employing CoMFA and CoMSIA to understand the structural basis of their activity. benthamdirect.com

| Model | Target | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.608 | 0.979 | - | frontiersin.org |

| CoMSIA | EGFR | 0.584 | 0.975 | - | frontiersin.org |

| CoMFA | PAK4 Inhibitors | 0.595 | 0.986 | 0.689 | benthamdirect.com |

| CoMSIA | PAK4 Inhibitors | 0.762 | 0.984 | 0.822 | benthamdirect.com |

| CoMFA | EGFR Inhibitors | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA | EGFR Inhibitors | 0.599 | 0.895 | 0.681 | nih.gov |

| CoMFA | EGFR | 0.757 | 0.925 | - | ijper.org |

| CoMSIA | EGFR | 0.524 | 0.855 | - | ijper.org |

Predictive Power and Model Validation

The robustness and predictive capability of the generated QSAR models are paramount. These are assessed using several statistical metrics. The leave-one-out cross-validation coefficient (q²) is a measure of the internal predictive ability of the model. A high q² value (typically > 0.5) indicates a reliable model. The non-cross-validated correlation coefficient (r²) reflects the goodness of fit of the model for the training set. nih.govbenthamdirect.com

External validation is performed using a test set of compounds not included in the model generation. The predictive correlation coefficient (r²_pred) for the test set is a true measure of the model's ability to predict the activity of new compounds. benthamdirect.com Studies on quinazoline derivatives have reported models with high statistical significance. For example, a CoMSIA model for PAK4 inhibitors yielded a q² of 0.762 and an r²_pred of 0.822, indicating a highly robust model with excellent predictive power. benthamdirect.com Similarly, models for EGFR inhibitors showed good internal and external validation with r²_pred values of 0.657 (CoMFA) and 0.681 (CoMSIA). nih.gov These validated models can be confidently used to predict the biological activity of newly designed compounds. nih.gov

Ligand-Based Virtual Screening

Ligand-based virtual screening is a powerful technique used to identify novel, active compounds from large chemical databases by comparing them to a known active ligand. nih.gov This approach has been successfully applied to discover new quinazoline-based inhibitors. For instance, a study identified a dual inhibitor of Cdk4 and tubulin, named Cink4T, from a quinazolinone library that was designed using ligand-based virtual screening. nih.gov This demonstrates the utility of using the structural information of known inhibitors to find new chemical entities with desired biological activities. The process often involves creating a pharmacophore model from a reference compound and using it to screen databases for molecules that match the key chemical features required for activity. mdpi.com

Fingerprinting Analysis

Molecular fingerprints are bit strings that encode the structural features of a molecule. They are used to quantify the similarity between molecules and can be employed in QSAR and virtual screening. In a study on quinazoline derivatives targeting EGFR, fingerprint analysis was used in conjunction with 3D-QSAR and molecular docking. frontiersin.org This integrated approach helps to define the necessary properties of substituents on the quinazoline ring to achieve potent inhibition. By analyzing the structural fingerprints of highly active compounds, researchers can identify key fragments and features that are crucial for biological activity, thereby guiding the design of new and more effective inhibitors.

Computational Prediction of Drug-like Properties and Pharmacokinetics

In modern drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates early in the development process. In silico methods provide a rapid and cost-effective way to predict these properties.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties determine the bioavailability and in vivo efficacy of a drug. Computational tools like SwissADME and QikProp are frequently used to predict the ADME profiles of quinazoline derivatives. nih.govdoi.org These predictions help to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

Studies on various series of substituted quinazolines have included in silico ADME predictions. nih.govtandfonline.comtandfonline.com For example, research on quinazoline derivatives as PAK4 inhibitors involved designing five new molecules that not only showed high predicted biological activity but also possessed satisfactory ADME properties. benthamdirect.com Similarly, an investigation of quinazoline-based EGFR inhibitors used ADME prediction to assess their drug-likeness. doi.org Key parameters often evaluated include oral bioavailability, blood-brain barrier (BBB) penetration, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net

| Property | Description | Computational Tool Example |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | SwissADME, QikProp doi.orgnih.gov |

| Oral Bioavailability | The fraction of an administered drug that reaches the systemic circulation. | SwissADME nih.govtandfonline.com |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | ADMETlab, pkCSM nih.gov |

| Aqueous Solubility | Predicts the solubility of the compound in water, which affects absorption. | SwissADME tandfonline.com |

| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound is likely to inhibit major metabolic enzymes, which can lead to drug-drug interactions. | admetSAR, pkCSM |

Drug Likeness Assessment (e.g., Lipinski's Rule of Five)

A crucial aspect of modern drug discovery involves the early assessment of a compound's potential to be developed into an orally active drug. This evaluation, often termed "drug likeness," utilizes computational methods to predict the pharmacokinetic properties of a molecule. One of the most widely recognized guidelines in this area is Lipinski's Rule of Five. chemnet.comchemicalbook.comsigmaaldrich.com This rule establishes a set of simple physicochemical parameter thresholds that are commonly observed in successful oral drug candidates. The assessment of 2,4-Dichloro-6-methylquinazoline against these criteria provides valuable insights into its potential as a drug-like molecule.

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following:

A molecular weight (MW) of less than 500 Daltons. chemnet.com

A logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, not exceeding 5. chemicalbook.com

No more than 5 hydrogen bond donors (HBD). chemnet.com

No more than 10 hydrogen bond acceptors (HBA). chemnet.com

According to available data, 2,4-Dichloro-6-methylquinazoline exhibits properties that are in strong compliance with Lipinski's Rule of Five. The molecular formula of the compound is C₉H₆Cl₂N₂. chemnet.com

Detailed Research Findings:

The calculated physicochemical properties for 2,4-Dichloro-6-methylquinazoline are summarized and compared against Lipinski's criteria in the table below.

| Lipinski's Rule of Five Parameter | Value for 2,4-Dichloro-6-methylquinazoline | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 213.06 g/mol chemnet.comchemicalbook.com | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.54 - 3.83 ambeed.com | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 ambeed.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 ambeed.com | ≤ 10 | Yes |

The molecular weight of 2,4-Dichloro-6-methylquinazoline is 213.06 g/mol , which is well below the 500 g/mol threshold, indicating good potential for absorption. chemnet.comchemicalbook.com The lipophilicity, as measured by various computational methods for logP, falls within the range of 2.54 to 3.83, comfortably under the maximum value of 5, suggesting a favorable balance between solubility and membrane permeability. ambeed.com

Furthermore, the molecule possesses zero hydrogen bond donors and two hydrogen bond acceptors (the two nitrogen atoms in the quinazoline ring system). ambeed.com Both of these values are well within the limits set by Lipinski's rule. The absence of violations of any of the four criteria strongly suggests that 2,4-Dichloro-6-methylquinazoline has a promising drug-like profile in the context of oral bioavailability.

V. Biological and Medicinal Applications of 2,4 Dichloro 6 Methylquinazoline and Its Derivatives

Anti-Cancer Research

Derivatives based on the quinazoline (B50416) core structure are recognized for their therapeutic potential as anticancer agents. These compounds have been developed to target specific molecular pathways that are fundamental to the growth and survival of cancer cells. The versatility of the quinazoline scaffold allows for chemical modifications that can enhance potency and selectivity against various cancer types.

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.gov EGFR plays a critical role in regulating cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many human cancers. researchgate.net The quinazoline core has proven to be a favorable scaffold for developing EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain. nih.gov

Non-Small Cell Lung Cancer (NSCLC) is a major subtype of lung cancer where EGFR mutations are frequently identified as key oncogenic drivers. Consequently, EGFR has become a crucial therapeutic target. Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are established treatments for NSCLC. nih.gov Research into novel derivatives continues to yield promising candidates. For instance, a series of 2-chloroquinazoline (B1345744) derivatives demonstrated significant anti-proliferation activities against EGFR-overexpressing NSCLC cell lines, including A549 and NCI-H1975. nih.gov One particular derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, showed potent activity against these cell lines with IC50 values of 3.68 µM and 10.06 µM, respectively. nih.gov

While early-generation EGFR inhibitors are effective against common activating mutations, the emergence of resistance mutations, notably the T790M mutation, presents a significant clinical challenge. nih.gov The T790M mutation, often called the "gatekeeper" mutation, increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors. nih.gov

Significant research efforts have focused on developing new generations of quinazoline derivatives capable of overcoming this resistance. nih.gov Molecular docking studies have been employed to design and evaluate novel quinazoline compounds that can effectively bind to and inhibit the T790M mutant receptor. researchgate.netjapsonline.com These studies focus on creating structures that form crucial hydrogen bonds with key residues, like Met793, within the mutated binding pocket. japsonline.com For example, novel cinnamamide-quinazoline derivatives and 4-arylamino-quinazoline derivatives have been synthesized specifically to target and inhibit EGFRT790M. nih.gov Furthermore, a series of researchgate.netjapsonline.comtriazolo[4,3-a]quinoxaline derivatives were developed, with some showing significant inhibition of the EGFRT790M enzyme. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov The key receptor in this pathway is VEGFR2, a tyrosine kinase that, when activated, promotes endothelial cell proliferation and migration. nih.gov Inhibition of VEGFR2 is a validated strategy in cancer therapy.

Certain quinazoline derivatives have been identified as dual inhibitors, targeting both EGFR and VEGFR2. nih.gov This dual-inhibition profile is advantageous as it can simultaneously block tumor cell proliferation and the blood supply that sustains the tumor. For example, a series of phthalazine (B143731) derivatives, which are related benzodiazine heterocycles, demonstrated potent inhibition of VEGFR-2 with IC50 values as low as 0.08 µM. nih.gov Similarly, certain researchgate.netjapsonline.comtriazolo[4,3-a]quinoxaline derivatives also displayed high inhibitory activity against the VEGFR-2 enzyme. nih.gov

The anticancer potential of 2,4-dichloro-6-methylquinazoline derivatives has been validated across a broad spectrum of human cancer cell lines, demonstrating their wide-ranging applicability. The table below summarizes the cytotoxic activity of various quinazoline derivatives against several prominent cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC50 / Activity Noted | Reference(s) |

| A549 | Lung Carcinoma | 2-chloroquinazoline derivative | IC50 = 3.68 µM | nih.gov |

| Benzimidazole derivative | IC50 = 15.80 µg/mL | jksus.org | ||

| HepG2 | Hepatocellular Carcinoma | 2-anilino-4-alkylaminoquinazoline | High inhibitory effect | nih.gov |

| 2-chloroquinazoline derivative | IC50 = 2.04 µM | nih.gov | ||

| Benzimidazole derivative | IC50 = 15.58 µg/mL | jksus.org | ||

| K562 | Chronic Myelogenous Leukemia | Clonogenic Assay | Significant antiproliferative activity | researchgate.net |

| PC-3 | Prostate Cancer | Quinazoline derivative | IC50 in micromolar range | |

| MCF-7 | Breast Adenocarcinoma | 2-anilino-4-alkylaminoquinazoline | High inhibitory effect | nih.gov |

| Clonogenic Assay | Significant antiproliferative activity | researchgate.net | ||

| Hela | Cervical Cancer | Quinazoline derivative | IC50 in micromolar range |

This table is for illustrative purposes and represents a selection of findings. IC50 values and observed effects can vary significantly based on the specific chemical structure of the derivative.

Beyond receptor tyrosine kinase inhibition, derivatives of the quinazoline scaffold employ other cytotoxic mechanisms to eliminate cancer cells.

DNA Intercalation: Certain quinazoline derivatives are designed to interact directly with DNA. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This action can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on specific 2,4-disubstituted quinazoline derivatives have confirmed their ability to bind to DNA, suggesting this as a potential mechanism for their anticancer effects. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. nih.gov A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell growth. nih.gov Many anticancer agents, including quinazoline derivatives, work by reactivating this dormant cell death machinery.

Mechanistic studies have shown that these compounds can trigger apoptosis through various signaling cascades. For instance, one 2,4-disubstituted quinazoline derivative was found to induce cancer cell apoptosis by down-regulating ribosomal RNA synthesis, which in turn activates the tumor suppressor protein p53. nih.gov Other derivatives have been shown to induce apoptosis by causing the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. sci-hub.se This disruption leads to the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade that executes cell death.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Anti-Infective Research

Derivatives of 2,4-dichloro-6-methylquinazoline have demonstrated a broad spectrum of anti-infective properties, positioning them as a versatile scaffold in medicinal chemistry. mdpi.com Researchers have synthesized and evaluated numerous analogues, revealing significant potential in combating bacterial, fungal, viral, and protozoal infections. The inherent reactivity of the chloro groups at the 2 and 4 positions of the quinazoline ring provides a convenient handle for the introduction of various pharmacophores, leading to the generation of diverse chemical libraries with a wide range of biological activities.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been extensively investigated. These compounds have shown promise in addressing the challenge of drug-resistant microbes.

Derivatives of the quinazoline core have exhibited significant antibacterial activity against various pathogens, including the notorious Staphylococcus aureus and the resilient Mycobacterium tuberculosis.

A series of N2,N4-disubstituted quinazoline-2,4-diamines, which can be synthesized from 2,4-dichloroquinazoline (B46505) precursors, have been tested against multi-drug resistant Staphylococcus aureus (MRSA). researchgate.net These studies have led to the identification of compounds with low micromolar Minimum Inhibitory Concentrations (MICs). researchgate.net For instance, the compound N4-benzyl-N2-phenylquinazoline-2,4-diamine demonstrated a MIC of 25 µM against S. aureus. researchgate.net Some natural product derivatives with a quinoline (B57606) core, a related heterocyclic system, have also shown activity against MRSA, with IC50 values as low as 1.5 µg/mL. frontiersin.org Furthermore, certain volatile phytochemicals have demonstrated anti-S. aureus activity, with carvacrol (B1668589) showing MIC values ranging from 128.0 to 203.2 μg/mL for methicillin-susceptible S. aureus (MSSA) and 362.0 to 1024.0 μg/mL for MRSA. mdpi.com The combination of these phytochemicals with conventional antibiotics is being explored as a strategy to enhance their efficacy. mdpi.com

In the fight against tuberculosis, quinazoline derivatives have also emerged as promising candidates. One study reported that 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), a quinazoline derivative, exhibited bacteriostatic activity against mycobacteria in a dose- and time-dependent manner. nih.gov Its mechanism of action is linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov Another approach has focused on 6-fluorophenylbenzohydrazides, which have shown good activity against M. tuberculosis with MIC values in the range of 0.625 to 6.25 µM. nih.gov These compounds are believed to inhibit tryptophan biosynthesis, an essential pathway for the bacterium's survival. nih.gov Additionally, 2,4-disubstituted pyridine (B92270) derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Table 1: Antibacterial Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | MIC | 25 µM | researchgate.net |

| Quinolone derivative from Zanthoxylum schreberi | MRSA | IC50 | 1.5 µg/mL | frontiersin.org |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacteria | Activity | Dose- and time-dependent bacteriostatic | nih.gov |

| 6-Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | MIC | 0.625–6.25 µM | nih.gov |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Activity | Significant bactericidal activity | frontiersin.org |

The development of novel antifungal agents is crucial, and quinazoline derivatives have shown considerable promise in this area. A variety of synthesized quinazolinone derivatives have been evaluated for their antifungal activity against clinically relevant fungi. biomedpharmajournal.org

For instance, a series of 5,8-quinazolinedione (B1202752) derivatives were synthesized and tested against Candida species and Aspergillus niger. nih.gov The study found that 6-arylamino-7-chloro-5,8-quinazolinediones generally exhibited more potent antifungal activity compared to other tested derivatives. nih.gov Another study on 2,3,6-trisubstituted quinazolin-4-ones reported that different substitutions led to varying degrees of activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org For example, one derivative showed excellent activity against A. niger, while another was highly effective against C. albicans. biomedpharmajournal.org

Furthermore, the synthesis of 5,6,7,8-tetrahydro- mdpi.comtandfonline.comnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) and its evaluation against several fungal strains revealed potent effects. nih.gov THTQ was particularly effective against Aspergillus niger, with an inhibition zone of 28.57 mm, which was comparable to the standard drug fluconazole. nih.gov Other research has focused on quinoline derivatives, with some compounds showing in vitro antifungal activity comparable to or higher than that of fluconazole. nih.gov The synthesis of novel quinazolin-4(3H)-one derivatives has also been a focus, with preliminary evaluations indicating their potential as fungicidal agents. tandfonline.com

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida sp., Aspergillus niger | Potent antifungal activity | nih.gov |

| 2,3,6-Trisubstituted quinazolin-4-ones | Aspergillus niger, Candida albicans | Varied, but some with excellent activity | biomedpharmajournal.org |

| 5,6,7,8-Tetrahydro- mdpi.comtandfonline.comnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | Inhibition zone of 28.57 mm | nih.gov |

| Quinoline derivatives | Fungal strains | Activity comparable to or higher than fluconazole | nih.gov |

The versatility of the quinazoline scaffold extends to antiviral research, with derivatives showing activity against significant human pathogens like the influenza virus and the human immunodeficiency virus (HIV).

In the context of anti-influenza research, four series of 2,4-disubstituted quinazoline derivatives containing various amide moieties were designed and synthesized. nih.gov Many of these compounds exhibited potent in vitro anti-influenza A virus activity with low cytotoxicity. nih.gov Notably, compounds designated as 10a5 and 17a showed promising activity against the influenza A/WSN/33 virus (H1N1), with IC50 values of 3.70-4.19 µM. nih.gov Another study identified 2-Methylquinazolin-4(3H)-one as a compound with significant antiviral activity against the influenza A virus, showing an IC50 of 23.8 μg/mL in vitro. mdpi.com

In the search for new anti-HIV agents, quinazoline derivatives have also been explored. A series of 6-aminoquinolone compounds were evaluated for their in vitro activity against HIV-1. nih.gov One compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was particularly active, with an EC50 value of 0.1 µM. nih.gov The mechanism of action for these active quinolone derivatives is suggested to involve interaction with the TAR RNA of the virus. nih.gov Other studies have explored various scaffolds, including diterpene lactones and their derivatives, which have shown potent activity against HIV. nih.gov

Table 3: Antiviral Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 10a5 | Influenza A/WSN/33 (H1N1) | IC50 | 3.70-4.19 µM | nih.gov |

| Compound 17a | Influenza A/WSN/33 (H1N1) | IC50 | 3.70-4.19 µM | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A virus | IC50 | 23.8 μg/mL | mdpi.com |

| 6-Aminoquinolone derivative | HIV-1 | EC50 | 0.1 µM | nih.gov |

Antiprotozoal Activity

Protozoal diseases continue to pose a significant global health burden, and the development of new, effective treatments is a priority. Quinazoline derivatives have demonstrated potential in this area as well.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial drugs has led to the investigation of quinazoline-based compounds. nih.gov

A study on the synthesis and antileishmanial evaluation of 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed that these compounds displayed appreciable antileishmanial activities against Leishmania donovani. nih.gov The IC50 values ranged from 0.0128 to 3.1085 μg/ml, with one compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, being approximately 250 times more active than the standard drug miltefosine. nih.gov

Another study focused on N2,N4-disubstituted quinazoline-2,4-diamines, which can be derived from precursors like 2,4-dichloro-6-methylquinazoline. acs.orgacs.org These compounds were tested for their activity against L. donovani and L. amazonensis. acs.org Compound 15 in this series was the most potent against L. donovani, with an EC50 of 150 nM. acs.org The study also noted that N2-benzyl substitution was generally more favorable for antileishmanial activity than N4-benzyl substitution. acs.org Furthermore, 2,4-diaminoquinazoline analogs of folate have been assessed as antileishmanial agents, with some compounds showing remarkable activity against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov

However, not all quinazolinone derivatives have shown strong antileishmanial efficacy. A study investigating two new series of synthesized quinazolinone derivatives found them to have poor antileishmanial growth inhibition efficacies, suggesting that structural redesign, such as the inclusion of polar groups on the quinazolinone ring, may be necessary to enhance their potential. nih.gov

Table 4: Antileishmanial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | IC50 | 0.0128 µg/mL | nih.gov |

| N2-benzylquinazoline-2,4-diamine (Compound 15) | Leishmania donovani | EC50 | 150 nM | acs.org |

| 2,4-Diaminoquinazoline folate analogs | Leishmania major | ED50 | 12 to 91 pg/mL | nih.gov |

| Mono quinazolinone 2d | Leishmania major promastigotes | Growth Inhibition | 35% | nih.gov |

| Bisquinazolinone 5b | Leishmania donovani 9515 promastigotes | Growth Inhibition | 29% | nih.gov |

Antimalarial Investigations

The quinazoline scaffold is a key component of febrifugine, a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which has been used for centuries to treat malaria-induced fevers. nih.gov This has inspired the development of synthetic quinazolinone derivatives as potential antimalarial agents, aiming for simpler synthesis and improved activity against drug-resistant Plasmodium strains. nih.gov

Research has shown that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov Studies on 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of febrifugine, have demonstrated activity against Plasmodium berghei in mice. nih.gov One such study revealed that a derivative, analogue 5a , showed potent antimalarial activity, underscoring the importance of the quinazolinone group in these compounds. nih.gov Further investigations into related structures, such as 2,4-diamino-6-[(4-chlorobenzyl)-N-methyl-amino] quinazoline and its salts, have also been pursued for their therapeutic and prophylactic effects against malaria. nih.gov The development of these derivatives is driven by the need for cost-effective drugs with novel mechanisms of action to combat the growing issue of parasite resistance to conventional therapies like chloroquine. nih.gov

Anti-Inflammatory and Immunomodulatory Studies

Derivatives of the quinazoline scaffold have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory molecules that are central to the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

A key strategy in managing inflammatory diseases is to control the overproduction of pro-inflammatory cytokines. Quinazoline derivatives have been investigated for their ability to inhibit these critical mediators. For instance, a series of 2-methylsulfanyl- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]quinazoline derivatives were evaluated for their effects on inflammatory mediators in bacterial lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Several of these compounds demonstrated potent, multi-faceted anti-inflammatory activity. The study showed that specific derivatives could significantly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and other mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE-2). nih.gov The most effective compounds, such as 3, 6, 7, 8, and 25 , emerged as promising multi-potent anti-inflammatory leads due to their comprehensive inhibitory profiles. nih.gov This suggests that the triazoloquinazoline scaffold is a promising starting point for developing drugs that can target multiple inflammatory pathways simultaneously.

Table 1: Anti-Inflammatory Activity of Selected Triazoloquinazoline Derivatives

| Compound | TNF-α Secretion Inhibition | Prostaglandin E2 (PGE-2) Inhibition | Nitric Oxide (NO) Production Inhibition |

|---|---|---|---|

| 8 | Strongest Inhibition | Strongest Inhibition | Moderate |

| 3 | High Inhibition | High Inhibition | Moderate |

| 7 | High Inhibition | High Inhibition | Low |

| 6 | High Inhibition | High Inhibition | Moderate |

| 25 | High Inhibition | High Inhibition | N/A |

Data sourced from a study on LPS-stimulated macrophages. Inhibition is relative to other tested compounds in the series. nih.gov

Targeting Toll-Like Receptor 4 (TLR4) Signaling

Toll-like receptors (TLRs) are crucial components of the innate immune system, and TLR4, in particular, plays a central role in recognizing LPS from gram-negative bacteria, triggering a signaling cascade that results in inflammation. Modulating this pathway is a key therapeutic strategy. Research has identified substituted 4-aminoquinazolines as potent and selective ligands for the human TLR4/MD-2 complex. researchgate.netnih.gov

In a high-throughput screen, these compounds were found to be activators of NF-κB, a key transcription factor in the inflammatory response, primarily through TLR4 stimulation. nih.gov The activation was shown to be dependent on the accessory protein MD-2. nih.gov Computational modeling further supported that these 4-aminoquinazoline compounds bind to the MD-2 component of the TLR4/MD-2 complex. nih.gov This interaction leads to the production of cytokines such as IL-6 and IL-8, as well as type I interferons. researchgate.netnih.gov These findings highlight the potential of the 4-aminoquinazoline scaffold to be developed into immunotherapeutic agents or vaccine adjuvants by selectively targeting the TLR4 signaling pathway. researchgate.netnih.gov

Analgesic Effects

The quinazoline nucleus is a well-established scaffold for compounds exhibiting analgesic properties. Numerous studies have synthesized and evaluated various derivatives for their ability to alleviate pain, often with concurrent anti-inflammatory benefits. nih.govmdpi.com The analgesic efficacy is typically assessed using models such as the acetic acid-induced writhing test in mice. mdpi.comnih.gov